N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC16334792
Molecular Formula: C17H20N6O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N6O3 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[2-(2-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H20N6O3/c24-14-5-2-1-4-13(14)21-15(25)12-20-17(26)23-10-8-22(9-11-23)16-18-6-3-7-19-16/h1-7,24H,8-12H2,(H,20,26)(H,21,25) |
| Standard InChI Key | IGVGNTVCFVYSOS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3O |
Introduction
N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound with a complex molecular structure, featuring a piperazine ring, a pyrimidine moiety, and a hydroxyphenyl group. This compound is not extensively documented in the literature, but its structural components suggest potential applications in medicinal chemistry, similar to other piperazine derivatives.
Synthesis
The synthesis of N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide would likely involve multi-step organic reactions. Common methods for synthesizing similar compounds include:
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial for improving yield and purity.
-
Characterization Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound.
Potential Applications
Given its structural features, this compound may have potential applications in medicinal chemistry, particularly in areas related to neurological or psychiatric disorders. Further research is needed to elucidate its pharmacological profile and potential therapeutic uses.
Data Table
| Property | Value | Notes |
|---|---|---|
| CAS Number | Not specified | Typically used for identification |
| Molecular Weight | Not specified | Important for physical and chemical properties |
| Molecular Formula | Not specified | Essential for understanding chemical structure |
| Density | Not available | Important for physical properties |
| Boiling Point | Not available | Important for physical properties |
| Melting Point | Not available | Important for physical properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume